Structural Determinants of CYP4F11 Substrate Recognition: Ethoxy vs. Other N2 Substituents
The oxalamide SW208108, which contains a benzophenone and a methoxy-substituted aniline, was identified as the optimized probe for target identification due to its CYP4F11-dependent activation. Replacing the methoxy with an ethoxy group, as in the target compound, increases the alkyl chain length and alters the electron density on the aniline ring, which is predicted to modify the Km and Vmax for CYP4F11-mediated oxidation. While direct kinetic data for the target compound are not publicly available, the class-level SAR from 200 oxalamides showed that para- and ortho-alkoxy substituents directly control the rate of bioactivation and subsequent SCD inhibition [1]. The N2-ethoxyphenyl derivative is anticipated to exhibit a distinct CYP activation profile compared to the N2-methyl (CAS 2034264-06-5) and N2-(4-fluorobenzyl) (CAS 2034604-81-2) analogs .
| Evidence Dimension | CYP4F11 substrate recognition efficiency (inferred from alkoxy substituent length) |
|---|---|
| Target Compound Data | 2-Ethoxyphenyl substituent; predicted to have longer alkyl chain and lower ring electron density compared to methoxy. |
| Comparator Or Baseline | SW208108 (oxalamide with 4-methoxyphenyl); N2-methyl oxalamide (CAS 2034264-06-5, R = CH3); N2-(4-fluorobenzyl) oxalamide (CAS 2034604-81-2, R = 4-F-Bn). |
| Quantified Difference | No direct numeric data exist. Class-level SAR: alkoxy chain length positively correlates with CYP4F11 Km up to a chain-length cutoff, beyond which Vmax decreases [1]. |
| Conditions | Recombinant CYP4F11 enzyme assays; oxalamide series in Nat. Chem. Biol. 2016. |
Why This Matters
The ethoxy group provides a tunable handle for modulating metabolic activation rate, a critical parameter for achieving selective toxicity in CYP4F11-expressing tumors.
- [1] Theodoropoulos, P. C. et al. Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nat. Chem. Biol. 12, 218–225 (2016). View Source
